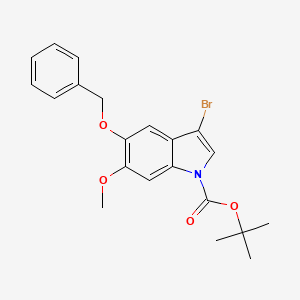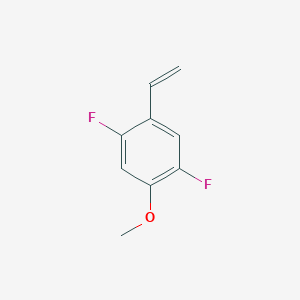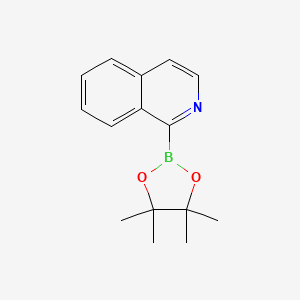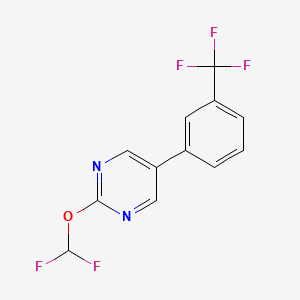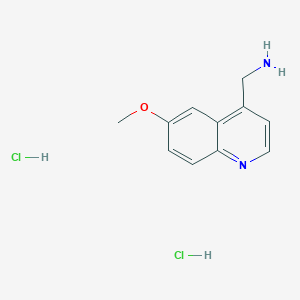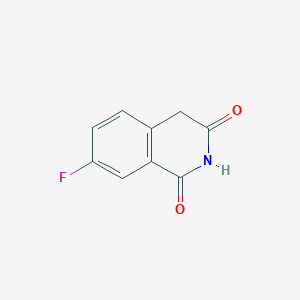
7-fluoroisoquinoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoroisoquinoline-1,3(2H,4H)-dione: is a heterocyclic organic compound that features a fluorine atom at the 7th position of the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the fluorination of isoquinoline-1,3(2H,4H)-dione using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Method 2: Another method includes the cyclization of 2-(2-fluorophenyl)acetamide with phosgene or triphosgene to form the desired compound.
Industrial Production Methods:
- Industrial production typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of isoquinoline-1,3(2H,4H)-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Used in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in material science for the development of new materials with specific properties.
作用機序
Molecular Targets and Pathways:
- The compound may interact with various biological targets, including enzymes and receptors.
- It can inhibit enzyme activity by binding to the active site or allosteric sites.
- It may modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Isoquinoline-1,3(2H,4H)-dione: Lacks the fluorine atom at the 7th position.
7-chloroisoquinoline-1,3(2H,4H)-dione: Contains a chlorine atom instead of fluorine.
7-bromoisoquinoline-1,3(2H,4H)-dione: Contains a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom at the 7th position can significantly alter the compound’s chemical reactivity and biological activity.
- Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
特性
分子式 |
C9H6FNO2 |
|---|---|
分子量 |
179.15 g/mol |
IUPAC名 |
7-fluoro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
InChIキー |
JXQYCSQIOJFWMF-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)F)C(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


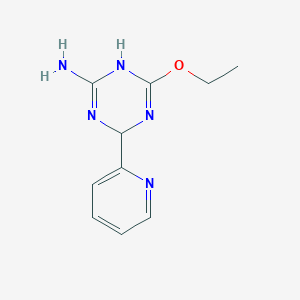
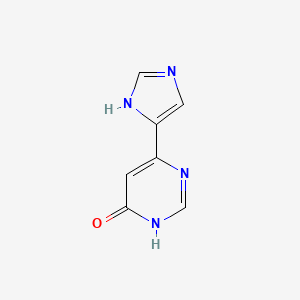
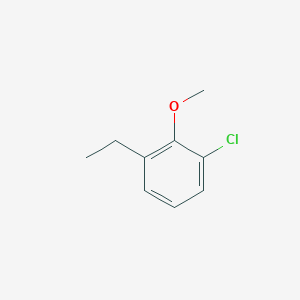
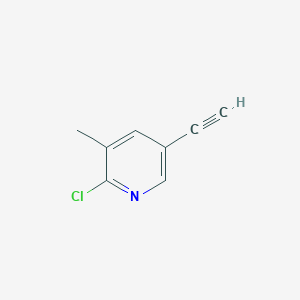

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
